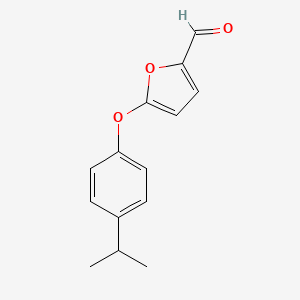

5-(4-Isopropylphenoxy)furan-2-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H14O3 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

5-(4-propan-2-ylphenoxy)furan-2-carbaldehyde |

InChI |

InChI=1S/C14H14O3/c1-10(2)11-3-5-12(6-4-11)16-14-8-7-13(9-15)17-14/h3-10H,1-2H3 |

InChI Key |

OGWPQDINOXDPFK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC2=CC=C(O2)C=O |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 5 4 Isopropylphenoxy Furan 2 Carbaldehyde and Analogues

Strategies for Furan (B31954) Ring Construction and Functionalization

The furan ring, an aromatic five-membered heterocycle containing an oxygen atom, is a common motif in a wide array of biologically active compounds and natural products. Its synthesis and subsequent functionalization are central to accessing molecules like 5-(4-Isopropylphenoxy)furan-2-carbaldehyde.

Several powerful cyclization reactions are utilized in organic synthesis to construct the furan core.

Pauson-Khand Reaction: This reaction is a formal [2+2+1] cycloaddition involving an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt complex, to form a cyclopentenone. scripps.eduorganic-chemistry.org While it does not directly produce a furan ring, it is a powerful tool for constructing five-membered rings. nih.gov Its application in furan synthesis is less direct, often involving subsequent transformations of the cyclopentenone product or using furan-containing substrates to build more complex polycyclic systems. nih.gov The reaction has been explored for its regioselectivity with various substrates, including 2-furan substrates. nih.gov

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition that can be used to create six-membered rings. researchgate.net Furan's aromaticity makes it a relatively unreactive diene, and its Diels-Alder reactions are often reversible. nih.gov However, this reaction is a key strategy for accessing oxanorbornene derivatives, which are valuable intermediates that can be converted into a variety of other molecules. researchgate.net The reaction's efficiency can be low, but it serves as an atom-economic and green process for creating complex cyclic systems from furanic dienes. mdpi.com The stereochemical outcome of the Diels-Alder reaction with furan derivatives leads to a mixture of endo and exo diastereomers, with their ratio influenced by substituents and reaction conditions. rsc.orgsemanticscholar.org

Aldol (B89426) Condensation: Aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be employed in the synthesis of furan derivatives. The reaction typically involves the base- or acid-catalyzed reaction between an enolate and a carbonyl compound. osti.gov For instance, the aldol condensation of furfural (B47365) (furan-2-carbaldehyde) with ketones like acetone (B3395972) or 2-butanone (B6335102) can produce α,β-unsaturated carbonyl compounds, which are precursors to a variety of larger molecules. mdpi.com This method is particularly relevant for upgrading biomass-derived furfural into valuable chemicals and fuel precursors. mdpi.comresearchgate.net While base catalysis is often preferred to avoid the oligomerization of furans that can occur under acidic conditions, solid acid catalysts have also been used effectively. osti.govresearchgate.net

The introduction of the carbaldehyde (formyl) group onto the furan ring is a critical step. The Vilsmeier-Haack reaction is a premier method for this transformation.

Vilsmeier-Haack Formylation: This reaction allows for the formylation of electron-rich aromatic and heteroaromatic compounds. numberanalytics.comorganic-chemistry.org It utilizes a Vilsmeier reagent, which is an iminium salt typically formed from N,N-dimethylformamide (DMF) and an acid chloride like phosphoryl chloride (POCl₃) or oxalyl chloride. jk-sci.comchemistrysteps.com This electrophilic reagent is then attacked by the electron-rich furan ring. chemistrysteps.com The reaction is highly effective for furans, which are more reactive than thiophenes but less reactive than pyrroles in this context. jk-sci.com The Vilsmeier-Haack formylation can achieve near-quantitative yields for the preparation of furan-2-carbaldehyde from furan. researchgate.net This method has also been adapted for the synthesis of isotopically labeled compounds, such as furan-2-carbaldehyde-d, by using deuterated DMF. mdpi.com

| Reaction | Type | Key Features | Relevance to Target Structure |

|---|---|---|---|

| Pauson-Khand Reaction | [2+2+1] Cycloaddition | Forms cyclopentenones; Cobalt-mediated. scripps.eduorganic-chemistry.org | Indirectly applicable for creating complex polycyclic systems from furan precursors. nih.gov |

| Diels-Alder Reaction | [4+2] Cycloaddition | Forms oxanorbornenes from furan; Often reversible; Atom-economic. nih.govmdpi.com | Provides key intermediates for further functionalization. researchgate.net |

| Aldol Condensation | Carbon-Carbon Bond Formation | Builds larger molecules from furfural; Can be base or acid-catalyzed. osti.gov | Used for chain extension and synthesis of furan-containing precursors. mdpi.com |

| Vilsmeier-Haack Reaction | Electrophilic Aromatic Substitution | Directly installs a formyl group onto the furan ring; High yielding. organic-chemistry.orgresearchgate.net | Directly forms the furan-2-carbaldehyde moiety. |

Regioselective Introduction of Phenoxy and Isopropyl Substituents

The precise placement of the 4-isopropylphenoxy group at the C5 position of the furan ring is a significant synthetic challenge that requires regioselective reactions.

The formation of the ether linkage between the furan ring and the 4-isopropylphenol (B134273) is a key step. This is typically achieved through nucleophilic substitution reactions where a furan derivative with a leaving group is reacted with the phenoxide, or a furanol derivative is reacted with an activated aryl compound.

To attach the substituted phenyl ring to the furan core, various metal-catalyzed and classical arylation methods are employed.

Meerwein Reaction: The Meerwein arylation involves the addition of an aryl diazonium salt to an electron-poor alkene, often catalyzed by a metal salt like copper. wikipedia.org This reaction proceeds via a radical mechanism. nih.gov It has been successfully used for the catalytic arylation of furan-2-carbaldehyde to produce 5-arylfuran-2-carbaldehydes. researchgate.net The yields of this reaction are dependent on the solvent, catalyst, and the anion of the arenediazonium salt. researchgate.net For example, 5-(2-bromophenyl)furan-2-carboxaldehyde has been prepared from 2-bromoaniline (B46623) and furan-2-carboxaldehyde using this method. nih.gov

Coupling Reactions and Palladium(II) Acetate (B1210297) Catalysis: Palladium-catalyzed cross-coupling reactions are among the most versatile and efficient methods for forming carbon-carbon and carbon-heteroatom bonds. ysu.am Reactions like the Suzuki coupling, which pairs an organoboron compound with an organic halide, are highly effective for arylating furan rings. thieme-connect.com For instance, 2-bromofuran (B1272941) can be coupled with various aryl boronic acids using palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ to synthesize 2-aryl furans. thieme-connect.com Similarly, 4-substituted 2(5H)-furanones can be generated through the palladium-catalyzed coupling of 4-tosyl-2(5H)-furanone with boronic acids. ysu.amacs.org Palladium(II) acetate [Pd(OAc)₂] is a common palladium source, although in some cases, other catalysts provide better yields. thieme-connect.com These reactions often allow for the introduction of a wide range of functional groups under mild conditions. nih.gov

| Method | Reagents | Mechanism | Key Advantages |

|---|---|---|---|

| Meerwein Arylation | Aryl diazonium salt, electron-poor alkene, metal salt (e.g., Cu(I) bromide). wikipedia.orgnih.gov | Radical addition. nih.gov | Directly arylates furan derivatives; utilizes readily available anilines. nih.govresearchgate.net |

| Palladium-Catalyzed Coupling (e.g., Suzuki) | Furan halide/triflate, aryl boronic acid, Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), base. ysu.amthieme-connect.com | Catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. | High efficiency, mild reaction conditions, broad substrate scope. ysu.amnih.gov |

Green Chemistry Principles in the Synthesis of Furan Derivatives

The principles of green chemistry are increasingly important in the synthesis of furan derivatives, particularly as many furan-based starting materials like furfural can be derived from renewable biomass. frontiersin.org

Sustainable approaches focus on several key areas:

Renewable Feedstocks: Utilizing biomass-derived furfural as a platform chemical is a cornerstone of green furan chemistry. frontiersin.org

Catalysis: The development of heterogeneous, recyclable catalysts is crucial. frontiersin.orgnih.gov This includes the use of solid catalysts, ionic liquids, and nanoparticles which can be easily separated from the reaction mixture and reused, minimizing waste. frontiersin.orgnanochemres.org For example, nano-silver particles have been used as a green, reusable catalyst for furan synthesis. nanochemres.org

Eco-Friendly Reaction Media: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or even solvent-free conditions is a major goal. mdpi.comresearchgate.net Microwave-assisted synthesis is another technique that can reduce reaction times and energy consumption. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as the Diels-Alder reaction, is a key principle. mdpi.com

By integrating these principles, the synthesis of this compound and its analogues can be made more environmentally benign and sustainable. rsc.orgresearchgate.net

Isotopic Labeling Approaches for Mechanistic Synthesis Studies

Isotopic labeling is a powerful technique in organic chemistry to elucidate reaction mechanisms, track the fate of atoms, and understand the intricate steps of a synthetic pathway. mdpi.comresearchgate.net In the synthesis of this compound and its analogues, isotopic labeling, primarily with deuterium (B1214612) (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O), can provide invaluable insights into the formation of the furan ring, the introduction of the phenoxy group, and the formylation step. mdpi.comosti.gov

Detailed mechanistic studies often employ isotopically labeled starting materials or reagents to trace their transformation into the final product. The presence and position of the isotopic label in the product molecule are typically determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. mdpi.comresearchgate.net

One of the key synthetic routes to furan-2-carbaldehydes is the Vilsmeier-Haack reaction, which formylates the furan ring. mdpi.comresearchgate.net To investigate the mechanism of this step in the synthesis of this compound, a deuterated formylating agent can be used. For instance, employing deuterated N,N-dimethylformamide (DMF-d₇) in the presence of phosphoryl chloride (POCl₃) would introduce a deuterium atom at the aldehyde position. mdpi.com

The general reaction is as follows:

5-(4-Isopropylphenoxy)furan + DMF-d₇ + POCl₃ → this compound-d₁

The observation of the deuterium label exclusively at the aldehyde carbon in the product would confirm that the formyl group is directly transferred from the Vilsmeier reagent. The degree of deuteration can be quantified using ¹H NMR by observing the disappearance or significant reduction of the aldehyde proton signal, and by the presence of a characteristic triplet in the ¹³C NMR spectrum for the C-D bond. mdpi.com

| Compound | Labeling Position | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) | Key Observation |

|---|---|---|---|---|

| This compound | Unlabeled | ~9.6 (s, 1H, -CHO) | ~178 (-CHO) | Singlet for aldehyde proton |

| This compound-d₁ | Aldehyde | Signal at ~9.6 ppm absent or significantly reduced | ~178 (t, JC-D ≈ 26 Hz) | Triplet for C-D coupling confirms deuterium incorporation |

Furthermore, isotopic labeling can be used to probe potential rearrangement reactions during the synthesis. For example, if the synthesis involves the formation of the furan ring from an acyclic precursor, labeling specific carbon atoms in the starting material with ¹³C would allow for the determination of how these atoms are incorporated into the final heterocyclic ring.

Kinetic Isotope Effect (KIE) studies represent another sophisticated application of isotopic labeling to probe reaction mechanisms. epfl.chbaranlab.orgnih.govnih.gov The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. nih.gov A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. baranlab.org

For instance, in a synthetic step involving the cleavage of a C-H bond on the furan ring prior to the introduction of the phenoxy group, substituting that hydrogen with deuterium would likely result in a slower reaction rate (a normal primary KIE, kH/kD > 1). This is because the C-D bond is stronger than the C-H bond. mdpi.combaranlab.org Observing a significant KIE would provide strong evidence for the involvement of that specific C-H bond cleavage in the rate-determining step.

| Reactant | Rate Constant (k) | Kinetic Isotope Effect (kH/kD) | Mechanistic Implication |

|---|---|---|---|

| 5-H-furan-2-carbaldehyde analogue | kH | ~2-7 | C-H bond cleavage is likely part of the rate-determining step. |

| 5-D-furan-2-carbaldehyde analogue | kD | ||

| 5-H-furan-2-carbaldehyde analogue | kH | ~1 | C-H bond cleavage is not involved in the rate-determining step. |

| 5-D-furan-2-carbaldehyde analogue | kD |

Iii. Reaction Pathways and Mechanistic Insights of 5 4 Isopropylphenoxy Furan 2 Carbaldehyde

Reactivity of the Furan-2-carbaldehyde Moiety

The furan-2-carbaldehyde portion of the molecule is a key center of reactivity, primarily due to the electrophilic nature of the carbonyl carbon and the ability of the aldehyde group to undergo various transformations.

The aldehyde functional group is susceptible to a variety of reactions, including condensation, reduction, and oxidation, which allow for the synthesis of a wide array of derivatives.

Condensation Reactions:

The carbonyl group of 5-(4-isopropylphenoxy)furan-2-carbaldehyde can readily participate in condensation reactions with active methylene (B1212753) compounds. A notable example is the Knoevenagel condensation, which involves the reaction of an aldehyde with a compound containing an acidic methylene group in the presence of a basic catalyst. For instance, the reaction with creatinine (B1669602) in the presence of a catalyst like piperidine (B6355638) leads to the formation of a furfurylidene creatinine derivative. This type of reaction is significant for the formation of new carbon-carbon double bonds. rsc.org

Acid-catalyzed condensation reactions are also prevalent for furan (B31954) derivatives. For example, in the presence of a strong acid like sulfuric acid, furan-2-carbaldehydes can undergo self-condensation or cross-condensation with other furan molecules. researchgate.net

Reduction:

The aldehyde group can be selectively reduced to a primary alcohol, yielding 5-(4-isopropylphenoxy)furan-2-yl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comscispace.commasterorganicchemistry.comresearchgate.netyoutube.com The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. masterorganicchemistry.com

Alternatively, complete reduction of the carbonyl group to a methylene group (-CH₂) can be achieved through methods like the Wolff-Kishner or Clemmensen reductions. The Wolff-Kishner reduction involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures. masterorganicchemistry.comwikipedia.orgyoutube.comorganic-chemistry.org The Clemmensen reduction utilizes a zinc-mercury amalgam in the presence of a strong acid. masterorganicchemistry.comannamalaiuniversity.ac.in These reactions are particularly useful for deoxygenation when the rest of the molecule is stable under the harsh reaction conditions.

Oxidation:

Oxidation of the aldehyde group in this compound would yield the corresponding carboxylic acid, 5-(4-isopropylphenoxy)furan-2-carboxylic acid. Various oxidizing agents can be employed for this transformation. For instance, studies on similar 5-substituted furfurals, such as 5-hydroxymethylfurfural (B1680220) (HMF), have shown that oxidation to the corresponding carboxylic acid can be achieved using catalytic systems. rsc.orgelsevierpure.comresearchgate.net In some cases, both the aldehyde and another functional group on the furan ring can be oxidized to form a dicarboxylic acid. rsc.org

Table 1: Summary of Carbonyl Group Transformations

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| Condensation | Active methylene compound, basic catalyst (e.g., piperidine) | Furfurylidene derivatives |

| Reduction (to alcohol) | Sodium borohydride (NaBH₄) in a protic solvent | Primary alcohol |

| Reduction (to methylene) | Wolff-Kishner (H₂NNH₂, KOH, heat) or Clemmensen (Zn(Hg), HCl) | Methylene derivative |

| Oxidation | Various oxidizing agents (e.g., catalytic systems) | Carboxylic acid |

The carbonyl group also serves as a key site for various derivatization reactions, which are often used for characterization and as intermediates in further synthetic steps.

Oxime Formation:

Aldehydes readily react with hydroxylamine (B1172632) hydrochloride in the presence of a base to form oximes. masterorganicchemistry.com In the case of this compound, this reaction would produce this compound oxime. Oximes are crystalline compounds that are useful for the purification and characterization of carbonyl compounds. masterorganicchemistry.com

Reaction with Hippuric Acid:

The Erlenmeyer-Plöchl reaction involves the condensation of an aldehyde with hippuric acid in the presence of acetic anhydride (B1165640) and a base like potassium acetate (B1210297). youtube.com This reaction with 5-arylfuran-2-carboxaldehydes leads to the formation of 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones. scispace.comyoutube.com These oxazolone (B7731731) derivatives are important intermediates in the synthesis of α,β-unsaturated α-amino acids. youtube.com Studies have shown that 5-arylated furan-2-carboxaldehydes are generally more reactive in this condensation compared to other furan-2-carboxaldehyde derivatives. youtube.com

Aromaticity and Substitution Patterns of the Furan Ring

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to various reactions that target its aromatic character.

The furan ring is significantly more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-donating effect of the ring oxygen atom. chemicalbook.comnumberanalytics.commatanginicollege.ac.in Electrophilic attack preferentially occurs at the C2 and C5 positions (α-positions) because the resulting carbocation intermediate is more stabilized by resonance, with three contributing resonance structures, compared to attack at the C3 or C4 positions (β-positions), which only allows for two resonance structures. chemicalbook.comquora.comquora.compearson.com

In this compound, the C5 position is occupied by the phenoxy group and the C2 position by the carbaldehyde group. The remaining unsubstituted positions are C3 and C4. The directing effects of the existing substituents will influence the position of further electrophilic attack. The phenoxy group at C5 is an ortho-, para-directing activator, while the carbaldehyde group at C2 is a meta-directing deactivator. The activating effect of the phenoxy group is likely to dominate, directing incoming electrophiles to the C3 position. youtube.compearson.com

The aromaticity of the furan ring can be overcome through hydrogenation reactions, leading to the formation of the corresponding saturated tetrahydrofuran (B95107) derivative. This transformation typically requires a catalyst and a source of hydrogen. Studies on the hydrogenation of furanic compounds have shown that both the carbonyl group and the furan ring can be reduced. rsc.orgresearchgate.net Selective hydrogenation of the furan ring while preserving the aldehyde group can be challenging and often depends on the choice of catalyst and reaction conditions. nih.govnih.gov Electrochemical methods have also been explored for the ring hydrogenation of furan derivatives. rsc.orgresearchgate.net

The Fries rearrangement is a reaction of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.orgthermofisher.comsigmaaldrich.comorganic-chemistry.orgsigmaaldrich.comlscollege.ac.in While this compound is not a phenolic ester itself, the concept of acyl group migration is relevant to its potential derivatives. If the aldehyde group were to be oxidized to a carboxylic acid and then esterified with a phenol (B47542), the resulting aryl furan-2-carboxylate (B1237412) could potentially undergo a Fries rearrangement. This would involve the migration of the furanoyl group to the ortho or para position of the phenol ring. wikipedia.orgthermofisher.comsigmaaldrich.comorganic-chemistry.orgsigmaaldrich.comlscollege.ac.in

A photochemical variant, the photo-Fries rearrangement, proceeds through a radical mechanism and can also lead to ortho- and para-substituted products. wikipedia.orgsigmaaldrich.comsigmaaldrich.com The applicability of these rearrangements would depend on the stability of the furan ring under the acidic or photochemical conditions required.

Transformations Involving the Phenoxy and Isopropyl Moieties

While specific literature on the reaction pathways of the phenoxy and isopropyl moieties of this compound is not extensively available, their reactivity can be predicted based on established principles of organic chemistry. The phenoxy group is an electron-donating substituent, which activates the attached benzene ring towards electrophilic aromatic substitution. The ether linkage, however, can be susceptible to cleavage under harsh conditions. The isopropyl group, an alkyl substituent, can undergo oxidation at the benzylic position.

Electrophilic Aromatic Substitution:

The 4-isopropylphenoxy group directs incoming electrophiles to the ortho and para positions of the benzene ring. Due to the para position being occupied by the isopropyl group, electrophilic substitution is expected to occur primarily at the positions ortho to the ether linkage.

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃/H₂SO₄ | 5-(2-Nitro-4-isopropylphenoxy)furan-2-carbaldehyde |

| Halogenation | Br₂/FeBr₃ | 5-(2-Bromo-4-isopropylphenoxy)furan-2-carbaldehyde |

| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | 5-(2-Alkyl-4-isopropylphenoxy)furan-2-carbaldehyde |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 5-(2-Acyl-4-isopropylphenoxy)furan-2-carbaldehyde |

Ether Cleavage:

The ether bond in aryl ethers is generally stable but can be cleaved under forcing conditions using strong acids like HBr or HI. The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack of the halide ion. In the case of this compound, the cleavage would likely result in a furanol derivative and an isopropyl-substituted halobenzene.

| Reagent | Conditions | Expected Products |

| HBr | High Temperature | 5-Hydroxyfuran-2-carbaldehyde and 1-bromo-4-isopropylbenzene |

| HI | High Temperature | 5-Hydroxyfuran-2-carbaldehyde and 1-iodo-4-isopropylbenzene |

Reactions of the Isopropyl Group:

The isopropyl group is relatively inert but can undergo oxidation at the benzylic position under strong oxidizing conditions to yield a ketone or a carboxylic acid upon further oxidation.

| Reagent | Conditions | Expected Product |

| KMnO₄, heat | Acidic or basic | 5-(4-Acetylphenoxy)furan-2-carbaldehyde or 5-(4-Carboxyphenoxy)furan-2-carbaldehyde |

Iv. Comprehensive Spectroscopic and Structural Elucidation Techniques

Mass Spectrometry for Molecular Identification and Fragmentation Analysis (e.g., EI-MS, ESI-MS)

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. Furthermore, by analyzing the fragmentation patterns, significant structural details can be inferred. For 5-(4-Isopropylphenoxy)furan-2-carbaldehyde (molecular formula C₁₄H₁₄O₃), the exact molecular weight is 230.0943 g/mol .

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and numerous fragment ions. The fragmentation pattern is predictable and serves as a molecular fingerprint. The expected molecular ion peak would appear at an m/z (mass-to-charge ratio) of 230. Key fragmentation pathways for this molecule would likely involve cleavages at the ether linkage, the aldehyde group, and the isopropyl substituent, consistent with general fragmentation patterns of aldehydes, ethers, and aromatic compounds. libretexts.orgmiamioh.edu For instance, the fragmentation of the related compound furan-2-carbaldehyde typically shows the loss of the aldehyde hydrogen (M-1) or the entire formyl group (M-29). mdpi.com

Electrospray Ionization (ESI-MS) is a softer ionization technique that typically results in less fragmentation and a prominent protonated molecule peak [M+H]⁺ at m/z 231, which is particularly useful for confirming the molecular weight.

Table 1: Predicted EI-MS Fragmentation Data for this compound

| Predicted m/z | Possible Fragment Ion | Structural Origin of Fragment |

|---|---|---|

| 230 | [C₁₄H₁₄O₃]⁺• | Molecular Ion (M⁺•) |

| 215 | [C₁₃H₁₁O₃]⁺ | Loss of methyl group (-CH₃) from isopropyl |

| 201 | [C₁₄H₁₃O₂]⁺ | Loss of formyl radical (-CHO) |

| 135 | [C₉H₁₁O]⁺ | 4-Isopropylphenoxy cation |

| 121 | [C₈H₉O]⁺ | Loss of methyl from 4-isopropylphenoxy cation |

| 95 | [C₅H₃O₂]⁺ | Furan-2-carbaldehyde cation after ether cleavage |

Chromatographic Methods for Purity and Separation

Chromatography is indispensable for separating the target compound from impurities, byproducts, or other components in a mixture, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile or thermally sensitive compounds like this compound. A reversed-phase HPLC method is typically employed for furan (B31954) derivatives. shimadzu.comresearchgate.net This involves a nonpolar stationary phase (like C18) and a polar mobile phase. The compound's purity is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all detected peaks. A Diode Array Detector (DAD) or UV detector is suitable for detection, as the furan and phenyl rings confer strong UV absorbance. researchgate.net

Table 2: Representative HPLC Method Parameters

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV/DAD at 280 nm |

| Column Temperature | 25-30 °C |

| Injection Volume | 10 µL |

For compounds with sufficient volatility and thermal stability, Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent separation and definitive identification. Given its structure, this compound should be amenable to GC analysis. The use of a tandem mass spectrometer (MS/MS) enhances selectivity and sensitivity, which is crucial for detecting trace amounts or analyzing complex matrices. mdpi.comnih.gov A nonpolar capillary column, such as one coated with 5% phenyl polysiloxane (e.g., HP-5MS), is commonly used for the separation of furan derivatives. mdpi.comresearchgate.net

Table 3: Representative GC-MS/MS Method Parameters

| Parameter | Typical Value/Condition |

|---|---|

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | Initial 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detection Mode | Multiple Reaction Monitoring (MRM) for enhanced sensitivity |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for unambiguously determining the solid-state structure of a crystalline compound. mkuniversity.ac.incarleton.edu This non-destructive method provides precise coordinates of every atom in the molecule, allowing for the accurate calculation of bond lengths, bond angles, and torsion angles. carleton.eduveranova.com

Should a suitable single crystal of this compound be grown, SCXRD analysis would provide definitive confirmation of its molecular connectivity. Furthermore, it would reveal crucial conformational details, such as the dihedral angles between the furan and phenyl rings, the orientation of the isopropyl group, and the planarity of the furan-2-carbaldehyde moiety. The analysis also elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions like hydrogen bonds or π–π stacking that govern the solid-state properties. mkuniversity.ac.in

Table 4: Structural Data Obtainable from SCXRD Analysis

| Parameter | Information Provided |

|---|---|

| Crystal System & Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions | Size and shape of the repeating unit (a, b, c, α, β, γ) |

| Atomic Coordinates | The precise 3D position of each non-hydrogen atom |

| Bond Lengths & Angles | Exact intramolecular geometric parameters |

| Torsion Angles | Conformational details of the molecule (e.g., rotation around the C-O-C ether bond) |

| Intermolecular Interactions | Details of crystal packing forces (e.g., C-H···O contacts) |

V. Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.

Density Functional Theory (DFT) for Optimized Geometries and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry and vibrational frequencies of molecules. This approach could, in principle, be used to calculate the most stable conformation of 5-(4-Isopropylphenoxy)furan-2-carbaldehyde, providing precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations would yield the theoretical vibrational spectrum (infrared and Raman), which could aid in the experimental characterization of the compound. At present, no such theoretical data has been published.

Analysis of Aromaticity and Electronic Distributions

The analysis of aromaticity and electronic distributions provides insight into the reactivity and stability of a molecule. While the furan (B31954) and phenoxy rings in this compound are expected to exhibit aromatic character, specific computational studies to quantify this and map the electron density distribution have not been performed.

Non-Covalent Interactions and Intermolecular Forces

Understanding the non-covalent interactions is crucial for predicting the behavior of molecules in the solid state and in biological systems.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density to characterize chemical bonds and non-covalent interactions. A QTAIM analysis of this compound would identify and quantify interactions such as hydrogen bonds and van der Waals forces. However, no QTAIM studies for this specific compound are available in the literature.

Non-Covalent Interaction (NCI) Methods for Dimer and Cluster Analysis

Non-Covalent Interaction (NCI) analysis is a visualization technique used to identify and characterize non-covalent interactions in real space. This method would be valuable for studying the dimerization and aggregation of this compound, but such analyses have not been reported.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It can reveal information about charge transfer, hyperconjugation, and lone pair interactions. An NBO analysis of this compound would offer a deeper understanding of its electronic properties, but this information is currently unavailable.

Molecular Docking and Simulation Studies for Mechanistic Understanding of Molecular Interactions

While specific molecular docking and simulation studies for this compound are not extensively documented in publicly available literature, the methodologies are widely applied to structurally related furan-2-carbaldehyde derivatives to explore their potential biological activities. These computational techniques are pivotal in providing a mechanistic understanding of how a ligand, such as the title compound, might interact with a biological target, typically a protein or enzyme.

Molecular docking predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. For analogous furan derivatives, these studies have been instrumental in identifying potential binding modes and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For this compound, a hypothetical docking study would involve:

Receptor Preparation: A three-dimensional structure of a target protein, often obtained from the Protein Data Bank (PDB), is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

Ligand Preparation: The 3D structure of this compound is generated and energetically minimized.

Docking Simulation: Using software like AutoDock or Glide, the ligand is placed into the active site of the receptor, and various conformational poses are sampled. A scoring function is then used to rank the poses based on their binding affinity.

The results of such a study would likely highlight the role of the furan ring, the aldehyde group, and the isopropylphenoxy moiety in the binding process. The oxygen atoms in the furan ring and the carbaldehyde group could act as hydrogen bond acceptors, while the aromatic rings and the isopropyl group would likely engage in hydrophobic and aromatic stacking interactions.

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. These simulations provide insights into the stability of the predicted binding pose and can reveal conformational changes in both the ligand and the protein upon binding. This level of detail is crucial for a comprehensive mechanistic understanding of the molecular interactions that govern the compound's potential biological effects.

Prediction of Molecular Descriptors

Molecular descriptors are numerical values that encode chemical information and are used to predict the physicochemical properties and biological activity of a compound. These descriptors are fundamental in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. For this compound, several key molecular descriptors can be predicted using computational tools.

These descriptors provide a preliminary assessment of the molecule's drug-likeness and pharmacokinetic profile.

Topological Polar Surface Area (TPSA): This descriptor is calculated from the surface areas of polar atoms and is a good indicator of a drug's ability to permeate cell membranes. A lower TPSA is generally associated with better membrane permeability.

LogP (Octanol-Water Partition Coefficient): LogP is a measure of a compound's lipophilicity. It plays a crucial role in determining how a drug is absorbed, distributed, metabolized, and excreted (ADME).

Hydrogen Bond Acceptors and Donors: The number of hydrogen bond acceptors and donors in a molecule influences its solubility and binding affinity to biological targets.

Rotatable Bonds: The number of rotatable bonds is an indicator of a molecule's conformational flexibility. A higher number of rotatable bonds can be associated with better binding to a target but may also lead to a decrease in bioavailability.

The predicted values for these descriptors for this compound are summarized in the interactive data table below.

Table 1: Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value |

| Topological Polar Surface Area (TPSA) | 40.5 Ų |

| LogP | 3.5 |

| Number of Hydrogen Bond Acceptors | 3 |

| Number of Hydrogen Bond Donors | 0 |

| Number of Rotatable Bonds | 4 |

These computationally derived parameters are foundational for building predictive models and for guiding the design of new molecules with desired properties. They serve as a critical first step in the virtual screening and lead optimization process in drug discovery.

Vi. Investigation of Intermolecular Interactions and Self Assembly

Hydrogen Bonding Networks in Furanic Systems

Hydrogen bonds are crucial electrostatic attractions that play a significant role in the structure of chemical and biological systems. jchemrev.com In furanic systems, the oxygen heteroatom and other substituents can act as hydrogen bond acceptors. orientjchem.org

Intramolecular Hydrogen Bonds: For an intramolecular hydrogen bond to form, a molecule must contain both a hydrogen bond donor (typically H attached to O, N, or F) and an acceptor in a sterically favorable arrangement, often allowing for the formation of a five- or six-membered ring. youtube.com The structure of 5-(4-Isopropylphenoxy)furan-2-carbaldehyde lacks strong hydrogen bond donor groups. All hydrogen atoms are bonded to carbon. Therefore, the formation of strong, conventional intramolecular hydrogen bonds is not a feature of this molecule.

Intermolecular Hydrogen Bonds: While lacking strong donors, the molecule possesses several hydrogen bond acceptor sites: the oxygen of the aldehyde group, the furan (B31954) ring oxygen, and the ether oxygen. These sites can participate in weaker C−H···O intermolecular hydrogen bonds with other molecules of the same type. nih.govnih.gov The aldehyde proton, being slightly acidic, is the most likely C-H donor. These interactions, although weaker than conventional O-H···O bonds, can collectively contribute to the formation of a stable three-dimensional network in the solid state, as seen in related furanic structures like 5-(hydroxymethyl)furan-2-carbaldehyde. nih.govresearchgate.net

Table 1: Potential Hydrogen Bonding Sites in this compound

| Functional Group | Atom | Role | Potential Interaction |

| Furan Ring | Oxygen | Acceptor | Intermolecular C-H···O |

| Ether Linkage | Oxygen | Acceptor | Intermolecular C-H···O |

| Aldehyde | Oxygen | Acceptor | Intermolecular C-H···O |

| Aldehyde | Hydrogen | Donor (weak) | Intermolecular C-H···O |

The nature of the solvent can significantly influence hydrogen bonding interactions. nih.govnih.govresearchgate.net In protic solvents (e.g., water, methanol), which are strong hydrogen bond donors, the solvent molecules can form intermolecular hydrogen bonds with the acceptor sites on this compound. nih.gov These solute-solvent interactions can compete with or even prevent the formation of the weaker intermolecular C−H···O bonds between solute molecules. nih.gov For instance, in methanol, reactive intermediates like aldehydes can be stabilized, suppressing other reaction pathways such as polymerization. rsc.org The energetics of these interactions are obscured by the perturbing effects of solvation. nih.gov

π-Stacking and Aromatic Interactions

Aromatic rings can interact through π-stacking, a non-covalent interaction important in the stabilization of protein structures and the formation of supramolecular assemblies. nih.govscirp.org These interactions can be categorized mainly as face-to-face (stacked) or edge-to-face (T-shaped).

This compound contains two aromatic systems capable of such interactions: the electron-rich furan ring and the 4-isopropylphenyl ring. The furan ring is less aromatic than benzene (B151609). wikipedia.orgacs.org The interaction between aromatic heterocycles and benzene is influenced by electrostatic and dispersion forces. acs.org Studies on furan-benzene interactions show a preference for geometries where the heteroatom is positioned above the hydrogen atoms of the adjacent aromatic ring. acs.org

The interaction between two molecules of this compound could involve several arrangements:

Furan-Phenyl Stacking: The furan ring of one molecule could stack with the phenyl ring of another.

Phenyl-Phenyl Stacking: The isopropyl-substituted phenyl rings of two molecules could interact, likely in a parallel-displaced or T-shaped arrangement to minimize steric hindrance from the bulky isopropyl groups.

Furan-Furan Stacking: While possible, these interactions are generally weaker than those involving benzene rings. rsc.org

The introduction of electron-withdrawing (aldehyde) and electron-donating (ether, isopropyl) groups polarizes the π-systems, which can enhance stacking through electrostatic interactions. nih.gov

Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry involves the complexation of a "guest" molecule within a larger "host" molecule through non-covalent interactions. wikipedia.org Furanic compounds can act as guests, with their recognition and binding being governed by a combination of forces, including hydrogen bonds and interactions involving the furan ring itself. nih.gov

The size, shape, and functional groups of this compound make it a potential guest for various hosts:

Cyclodextrins: The hydrophobic isopropylphenyl group could be included within the cavity of a cyclodextrin, with the more polar furan-2-carbaldehyde moiety remaining at the rim, interacting with hydroxyl groups. researchgate.net

Porous Crystalline Probes: In porous metal-macrocycle frameworks, furan derivatives can be entrapped. The binding is dictated by interactions with both the polar substituents (the aldehyde group) and the furan ring itself, often involving hydrogen bonds and other non-covalent forces within the host's cavities. nih.gov The molecular recognition process can be influenced by competitive effects between the guest and solvent molecules. nih.gov

Supramolecular Assembly and Crystalline Architectures

Supramolecular assembly is the spontaneous organization of molecules into ordered structures through intermolecular interactions. The final crystalline architecture of this compound would be the result of the synergy between the hydrogen bonding, π-stacking, and van der Waals forces.

Based on studies of similar molecules, a plausible arrangement would involve:

Hydrogen-Bonded Chains: Weak C-H···O interactions could link molecules into one-dimensional chains or more complex networks. nih.gov For example, crystal structures of 5-(hydroxymethyl)furan-2-carbaldehyde show infinite hydrogen-bonding chains that form a three-dimensional network via additional weak contacts. researchgate.net

π-Stacked Layers: These chains could then be organized into layers or columns stabilized by π-stacking interactions between the furan and phenyl rings of adjacent molecules. researchgate.net

The combination of these directional (hydrogen bonds, π-stacking) and non-directional (van der Waals) forces would ultimately define the specific, low-energy crystal packing adopted by the compound.

Viii. Advanced Applications in Chemical Synthesis and Materials Science

Utilization as a Versatile Chemical Building Block

The furan-2-carbaldehyde scaffold is a well-established and indispensable building block in organic synthesis. frontiersin.org The presence of both an aldehyde and a furan (B31954) ring provides multiple reactive sites for a wide array of chemical transformations. This versatility is leveraged in the creation of diverse molecular frameworks, particularly those with applications in medicine and agriculture. The parent compound, furfural (B47365), is recognized as a key renewable, non-petroleum-based chemical feedstock. scispace.com Derivatives such as 5-(4-Isopropylphenoxy)furan-2-carbaldehyde build upon this foundation, introducing additional functionality and steric influence that can be exploited in targeted synthesis.

Furan derivatives are integral to medicinal chemistry, forming the core structure of numerous therapeutic agents with a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, antiviral, and antitumor properties. numberanalytics.com The 5-substituted furan-2-carbaldehyde motif serves as a crucial starting material for designing and synthesizing these biologically active compounds. researchgate.net The aldehyde group is readily converted into other functionalities or used in condensation reactions to build larger, more complex molecules.

Research has demonstrated that 5-arylfuran-2-carbaldehydes, a class to which this compound belongs, are valuable precursors. For instance, 5-arylfuran-2-carbaldehydes have been synthesized and subsequently transformed into 4-(5-aryl-2-furoyl)morpholines and 4-[(5-aryl-2-furyl)carbonothioyl]morpholines. researchgate.net A closely related analogue, 5-(4-isopropylphenyl)furan-2-carbaldehyde, has been used to prepare a corresponding thiomorpholide derivative which was investigated for antimicrobial activity. researchgate.net Similarly, other studies have used 5-(4-chlorophenyl)furan-2-carbaldehyde (B52691) to synthesize novel isoxazoline (B3343090) and pyrazoline derivatives that exhibit potent antitumor activity by inhibiting tubulin polymerization. nih.gov

The wide range of biological activities associated with furan-containing molecules underscores the importance of this scaffold. The compound 5-hydroxymethylfurfural (B1680220) (5-HMF), another important furan aldehyde, has shown potential in treating a variety of conditions including sickle cell disease, hypoxia, and inflammatory disorders, highlighting the therapeutic promise of this class of compounds. rsc.org The synthetic accessibility and reactivity of this compound make it a promising candidate for the development of new chemical entities in pharmaceutical and agrochemical research.

| Precursor Scaffold | Synthesized Derivative Class | Potential Application/Activity | Reference |

|---|---|---|---|

| 5-Aryl-furan-2-carbaldehyde | Thiomorpholides | Antimicrobial | researchgate.net |

| 5-(4-chlorophenyl)furan-2-carbaldehyde | Isoxazolines and Pyrazolines | Antitumor (Tubulin Polymerization Inhibition) | nih.gov |

| Furfural | Various Heterocycles (Schiff bases, Azetidinones, etc.) | Antioxidant | researchgate.net |

| 5-Hydroxymethylfurfural (5-HMF) | - | Antisickling, Anti-inflammatory, Anti-hypoxic | rsc.org |

The aldehyde functionality of this compound is a gateway for constructing intricate molecular architectures through a variety of classic organic reactions. Its reactions are characteristic of aromatic aldehydes, often involving nucleophilic addition to the carbonyl carbon, followed by condensation or other transformations.

One prominent example is the Erlenmeyer-Plöchl reaction, where furan-2-carboxaldehydes react with hippuric acid in the presence of acetic anhydride (B1165640) to form azlactones, specifically (4E)-2-phenyl-4-(furylmethylene)-1,3-oxazol-5(4H)-ones. mdpi.comresearchgate.net These oxazolone (B7731731) products are themselves versatile intermediates for synthesizing amino acids and other heterocyclic compounds. The reactivity of the starting aldehyde in such condensations can be influenced by the substituent at the 5-position of the furan ring. mdpi.com

Furthermore, the aldehyde group readily participates in condensation reactions with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, to form furfurylidene derivatives. These reactions are fundamental in carbon-carbon bond formation and are used to build more elaborate structures. researchgate.net The furan ring itself can also engage in cycloaddition reactions, further expanding its synthetic utility. researchgate.net For example, furan-2(3H)-ones, which can be derived from furan aldehydes, participate in [8+2]-cycloadditions, demonstrating the dienophilic nature of the furan scaffold in forming polycyclic products. researchgate.net Through these varied reaction pathways, this compound can serve as a linchpin in the assembly of complex molecules with diverse and valuable structures. frontiersin.org

Furan-Based Polymers and Materials

Furan-based compounds, primarily derived from renewable biomass, are at the forefront of research into sustainable polymers. wiley-vch.de Furfural and its derivatives are key platform chemicals for producing a new generation of bio-based materials designed to replace their petroleum-based counterparts. scispace.commdpi.com These materials include high-performance polymers like polyesters and polyamides, as well as functional materials such as thermosetting resins and self-healing networks. rsc.org

While this compound is not directly a monomer for polymerization, it is an ideal precursor for the synthesis of difunctional monomers required for step-growth polymerization. The transformation of its functional groups is key to this application.

Reduction to Diols: The aldehyde group can be catalytically hydrogenated to a primary alcohol, yielding 5-(4-Isopropylphenoxy)furfuryl alcohol. This mono-alcohol can be further processed, or if a corresponding carboxylic acid group were present on the phenoxy ring, it would form a hydroxy-acid monomer. More commonly, platform molecules like 2,5-bis(hydroxymethyl)furan (BHMF), derived from the reduction of HMF, are used as bio-based diols. d-nb.info These furanic diols are used to synthesize polyesters and polyurethanes, imparting rigidity and high thermal stability to the polymer backbone. d-nb.infomorressier.com

Oxidation to Dicarboxylic Acids: The aldehyde can be oxidized to a carboxylic acid. Molecules like 2,5-furandicarboxylic acid (FDCA) are cornerstone monomers for producing bio-based polyesters such as poly(ethylene furanoate) (PEF), which is presented as a renewable alternative to petroleum-based poly(ethylene terephthalate) (PET) with superior gas barrier properties. rsc.orgrsc.org

The synthesis of furan-based polyesters, polyethers, and other polymers is an active area of research, with enzymatic polymerization being explored as a green alternative to traditional catalysis. digitellinc.comnih.gov The incorporation of the rigid furan ring into the polymer backbone often results in materials with high glass-transition temperatures and thermal stability. d-nb.info

| Furan-Based Monomer | Typical Polymer Class | Key Properties | Reference |

|---|---|---|---|

| 2,5-Furandicarboxylic acid (FDCA) | Polyesters (e.g., PEF), Polyamides | High gas barrier, high thermal stability | rsc.orgrsc.org |

| 2,5-Bis(hydroxymethyl)furan (BHMF) | Polyesters, Polyurethanes, Poly(silylether)s | Chain rigidity, biodegradability | researchgate.netd-nb.info |

| Furfuryl Alcohol | Thermosetting Resins (Furan Resins) | High thermal resistance, chemical resistance | numberanalytics.com |

The furan ring itself is a functional group that can participate in network formation, most notably through the Diels-Alder (DA) reaction. The DA reaction between a furan (acting as the diene) and a maleimide (B117702) (acting as the dienophile) is a thermally reversible cycloaddition. mdpi.com This unique property is exploited to create smart materials, such as self-healing polymers and reprocessable thermosets. researchgate.net By incorporating furan moieties into polymer chains—either as pendants or within the backbone—and cross-linking them with bismaleimides, a thermally responsive network is formed. Upon heating, the DA adducts undergo a retro-Diels-Alder reaction, breaking the cross-links and allowing the material to flow or heal cracks. Upon cooling, the forward DA reaction reforms the network. researchgate.net

In a different application, the aldehyde group of furfural and its derivatives can be used directly for cross-linking. Furfural has been employed as a cross-linking agent for natural polymers like starch to create bio-based adhesives with improved water resistance. researchgate.netcnrs.fr It also serves as a cross-linker for furfuryl alcohol resins, enhancing their solvent resistance and creating robust thermoset materials used in cements and coatings. google.com The reactivity of the aldehyde group allows it to form bonds with hydroxyl-rich polymers, creating a stable, three-dimensional network. cnrs.fr

Catalytic Applications Involving Furan Derivatives (e.g., Ligands in Metal Complexes)

While the catalytic conversion of furan derivatives is a vast field, the use of furan compounds as components in catalytic systems is a more specialized but important area. frontiersin.org The furan ring, with its oxygen heteroatom and π-electron system, can act as a ligand, coordinating to metal centers to form organometallic complexes. researchgate.net These complexes can, in turn, function as catalysts for various organic transformations.

The furan moiety can coordinate to transition metals in several modes, including η¹(C) (a simple sigma bond to a carbon), η²(C=C) (coordination to a double bond), and η⁵ (coordination to the entire π-system). researchgate.net This versatility allows furan-containing ligands to modulate the electronic properties and steric environment of a metal catalyst, influencing its activity, selectivity, and stability. The synthesis of furan derivatives is often achieved through transition metal-catalyzed reactions, highlighting the intimate relationship between these fields. researchgate.netorganic-chemistry.org While specific applications of this compound as a ligand are not widely documented, its structural features suggest potential in this area. The oxygen atoms in the furan ring and the ether linkage could act as Lewis basic sites for metal coordination, potentially creating multidentate ligands that can stabilize catalytic species.

Development of Isotope-Labeled Probes for Chemical and Biological Tracking

The incorporation of isotopic labels into complex organic molecules is a powerful technique used to trace the journey of a compound through a chemical reaction or a biological system. wikipedia.orgpressbooks.pub This process involves replacing one or more atoms in a molecule with one of its isotopes, which has the same number of protons but a different number of neutrons. wikipedia.org For organic molecules, stable (non-radioactive) isotopes such as Deuterium (B1214612) (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) are commonly used. creative-proteomics.comacs.org These isotopic tracers behave almost identically to their unlabeled counterparts in chemical and biological processes but are distinguishable by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgpressbooks.pub

The development of isotope-labeled versions of this compound allows researchers to create molecular probes for a variety of tracking applications. By following the unique isotopic signature, scientists can gain detailed insights into reaction mechanisms, metabolic pathways, and the distribution of the molecule within a system, which would otherwise be difficult to observe. wikipedia.orgsilantes.com

Rationale for Isotopic Labeling

The unique structure of this compound, which features a furan ring, an aldehyde functional group, and an isopropylphenoxy moiety, makes it a candidate for various scientific investigations where its fate needs to be tracked.

Mechanistic Studies: In chemical synthesis, the aldehyde and furan components can participate in numerous reactions. nih.gov Labeling specific atoms can help elucidate complex reaction mechanisms by revealing which bonds are broken and formed and how the molecular scaffold is transformed. researchgate.net

Metabolic Tracking: In a biological context, the compound may undergo metabolic transformations. Isotope-labeled probes can be administered to cellular systems or organisms to trace their uptake, distribution, metabolism, and excretion. nih.gov This is a cornerstone of metabolomics research, providing a dynamic view of biochemical pathways. nih.gov

Materials Science: When used as a precursor in polymer or materials synthesis, a labeled version of the molecule can help researchers understand polymerization mechanisms and the final structure of the material.

Synthetic Strategies for Isotope Incorporation

While direct, published methods for the isotopic labeling of this compound are not extensively documented, established synthetic protocols for labeling its constituent chemical motifs can be applied. The choice of strategy depends on which part of the molecule is targeted for labeling.

Labeling the Furan Ring: Deuterium is often incorporated onto heterocyclic rings through catalytic hydrogen-deuterium exchange. nih.gov This can be achieved by reacting the compound with deuterium gas (D₂) in the presence of a metal catalyst like Palladium (Pd) or Platinum (Pt). researchgate.netnih.gov The specific positions on the furan ring that get labeled can be controlled by the choice of catalyst and reaction conditions. Base-catalyzed exchange with deuterium oxide (D₂O) at high temperatures is another method for preparing deuterated furans. osti.gov

Labeling the Aldehyde Group: The aldehyde proton is a key site for labeling. One established method for synthesizing deuterated furan-2-carbaldehyde involves a Vilsmeier-Haack reaction using deuterated N,N-dimethylformamide (DMF-d₇) as the formylating agent. researchgate.netmdpi.com To introduce a ¹³C label at the carbonyl position, the synthesis could start from a ¹³C-labeled precursor, such as ¹³C-enriched carbon monoxide, to generate a labeled formylating agent. fas.org

Labeling the Isopropylphenoxy Group: Isotopes can be incorporated into the aromatic ring or the isopropyl group by starting the synthesis with labeled precursors. For example, ¹³C-labeled 4-isopropylphenol (B134273) could be synthesized and then coupled with a furan derivative to produce the final labeled product. Building molecules from smaller, pre-labeled blocks is a common and effective strategy in the synthesis of labeled compounds. fas.orgnih.gov

The following table summarizes potential isotopes and the analytical methods used for their detection.

| Isotope | Type | Common Abundance | Detection Method | Application in Tracking |

| ²H (Deuterium) | Stable | 0.015% | NMR Spectroscopy, Mass Spectrometry | Tracing metabolic pathways, studying kinetic isotope effects. |

| ¹³C | Stable | 1.1% | NMR Spectroscopy, Mass Spectrometry | Elucidating carbon backbone transformations, metabolic flux analysis. nih.gov |

| ¹⁵N | Stable | 0.37% | NMR Spectroscopy, Mass Spectrometry | Used if the structure were modified to include nitrogen, for tracking nitrogen metabolism. |

| ¹⁸O | Stable | 0.2% | Mass Spectrometry | Investigating reaction mechanisms involving oxygen atoms (e.g., ether or carbonyl chemistry). |

Hypothetical Labeling Strategies and Research Findings

Research on related furan derivatives provides a blueprint for how this compound could be labeled and utilized. For instance, studies on the deuteration of 2-methylfuran (B129897) and 2,5-dimethylfuran (B142691) show that palladium catalysts can saturate the furan ring, leading to deuterated tetrahydrofurans, while also promoting H/D exchange on the ring itself at higher temperatures. researchgate.netnih.gov Similarly, specific protocols for the synthesis of furan-2-carbaldehyde labeled with deuterium at the aldehyde position have been optimized, achieving high degrees of deuteration (>99%). mdpi.com

These findings suggest that a selective labeling strategy for this compound is feasible. A hypothetical research goal could be to track the metabolism of the aldehyde group. To achieve this, the compound would be synthesized with a ¹³C label at the carbonyl carbon.

A potential synthetic approach is outlined below:

| Target Position | Isotope | Precursor/Reagent | Reaction Type | Purpose of Probe |

| Aldehyde Carbon | ¹³C | K¹³CN or ¹³CO | Multi-step synthesis of the aldehyde | To track the fate of the formyl group in metabolic or chemical reactions. |

| Furan Ring Protons | ²H (D) | D₂ gas with Pd/C catalyst | Catalytic H/D Exchange | To study reactions involving the furan ring or determine its stability in a biological milieu. |

| Phenoxy Ring Carbons | ¹³C | ¹³C-labeled phenol (B47542) or benzene (B151609) | Synthesis from labeled starting materials | To trace the distribution and degradation of the entire isopropylphenoxy moiety. |

Once synthesized, the labeled probe would be introduced into the system of interest (e.g., a cell culture or a reaction vessel). Samples would be taken over time and analyzed by mass spectrometry. The mass spectrometer detects the mass difference between the labeled and unlabeled molecules, allowing for precise quantification. wikipedia.org For example, labeling the aldehyde group with ¹³C instead of ¹²C would result in a mass increase of one Dalton for the molecular ion and any fragments containing that carbon atom.

The following table illustrates the expected mass shifts for singly labeled isotopologues of the compound.

| Labeling Position | Isotope | Molecular Formula | Mass Shift (vs. Unlabeled) | Potential Use |

| Unlabeled | - | C₁₆H₁₆O₃ | 0 Da | Control/Reference |

| Aldehyde Carbon | ¹³C | C₁₅¹³CH₁₆O₃ | +1 Da | Tracking aldehyde metabolism. |

| Single Furan Proton | ²H (D) | C₁₆H₁₅DO₃ | +1 Da | Probing furan ring reactivity. |

| Aldehyde Oxygen | ¹⁸O | C₁₆H₁₆O₂¹⁸O | +2 Da | Studying mechanisms of oxidation/reduction at the aldehyde. |

By analyzing the mass spectra of metabolites, researchers could identify downstream products that retain the ¹³C label, thereby mapping the metabolic pathway of the aldehyde group. nih.gov This approach provides definitive evidence of molecular transformations, offering a level of detail that is unattainable with conventional analytical methods alone. creative-proteomics.com

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 5-(4-Isopropylphenoxy)furan-2-carbaldehyde?

Answer:

The synthesis typically involves coupling a substituted phenol with a furan-carbaldehyde precursor. A general approach includes:

- Step 1: Synthesis of 4-isopropylphenol via Friedel-Crafts alkylation of phenol with isopropyl chloride, using Lewis acids like AlCl₃ .

- Step 2: Functionalization of the furan ring. For example, 5-bromofuran-2-carbaldehyde can undergo Ullmann coupling with 4-isopropylphenol under catalytic CuI and a base (e.g., K₂CO₃) to form the ether linkage .

- Alternative Route: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using a boronic ester derivative of 4-isopropylphenol and 5-halofuran-2-carbaldehyde .

Key Considerations:

- Reaction temperature (80–130°C) and solvent choice (DMAc or THF) significantly impact yield .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to byproduct formation.

Advanced: How can computational modeling optimize reaction conditions for regioselective functionalization of the furan ring?

Answer:

Regioselectivity in furan substitution is influenced by electronic and steric factors. Methodologies include:

- DFT Calculations: Predict the energy barriers for substitution at C-5 vs. C-3 positions. For example, the aldehyde group at C-2 directs electrophilic substitution to C-5 due to resonance stabilization .

- Molecular Dynamics (MD): Simulate solvent effects on transition states. Polar aprotic solvents (e.g., DMF) stabilize intermediates in Ullmann coupling .

- Docking Studies: If targeting bioactivity, model interactions between the isopropylphenoxy group and enzyme active sites to guide functional group placement .

Data Example:

| Parameter | C-5 Substitution Energy (kcal/mol) | C-3 Substitution Energy (kcal/mol) |

|---|---|---|

| Gas Phase | 25.3 | 32.7 |

| Solvent (DMF) | 18.9 | 28.4 |

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of isopropyl group, m/z 43) .

- IR Spectroscopy: Aldehyde C=O stretch at ~1700 cm⁻¹; furan C-O-C asymmetric stretch at ~1250 cm⁻¹ .

Validation: Compare with analogs like 5-(4-nitrophenyl)furan-2-carbaldehyde (mp 145–148°C) to assess purity .

Advanced: How do electronic effects of substituents influence the compound’s reactivity in nucleophilic addition reactions?

Answer:

The electron-withdrawing aldehyde group activates the furan ring toward nucleophilic attack. Key factors:

- Substituent Effects: The isopropylphenoxy group donates electrons via resonance, reducing electrophilicity at C-5. This can be quantified via Hammett σ⁺ values .

- Kinetic Studies: Monitor reactions with hydrazines or hydroxylamines using UV-Vis spectroscopy. For example, second-order rate constants decrease with bulky substituents due to steric hindrance .

Example Data:

| Nucleophile | Rate Constant (k, M⁻¹s⁻¹) | Hammett σ⁺ (Isopropylphenoxy) |

|---|---|---|

| Hydrazine | 0.45 | -0.15 |

| Methylamine | 0.12 | -0.15 |

Advanced: What in vitro assays are recommended to evaluate the pharmacological potential of this compound?

Answer:

- Cytotoxicity Screening: Use MTT assay against cancer cell lines (e.g., HeLa, MCF-7). Compare with control compounds like 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid (IC₅₀ = 12 µM) .

- Enzyme Inhibition: Test against COX-2 or P450 isoforms via fluorometric assays. The isopropylphenoxy group may enhance lipophilicity, improving membrane permeability .

- Antioxidant Activity: DPPH radical scavenging assay; furan aldehydes often show moderate activity (EC₅₀ ~50–100 µM) .

Experimental Design:

- Include positive controls (e.g., ascorbic acid for antioxidants).

- Use LC-MS to confirm compound stability under assay conditions .

Basic: How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Answer:

- Variable Temperature NMR: Identify dynamic effects (e.g., rotamers of the isopropyl group) causing signal splitting .

- COSY and HSQC: Assign coupled protons and carbons. For example, the aldehyde proton (δ 9.8–10.2 ppm) shows no coupling, distinguishing it from aromatic protons .

- X-ray Crystallography: Resolve ambiguities in solid-state structure. Analogues like 5-(4-iodophenyl)furan-2-carbaldehyde have been crystallized (space group P2₁/c) .

Advanced: What strategies mitigate byproduct formation during large-scale synthesis?

Answer:

- Catalyst Optimization: Use Pd nanoparticles (1–5 nm) for Suzuki coupling to reduce homo-coupling byproducts .

- Flow Chemistry: Continuous flow systems improve heat/mass transfer, minimizing side reactions (e.g., oxidation of the aldehyde group) .

- In Situ Monitoring: Raman spectroscopy tracks reaction progress and intermediates .

Scale-Up Data:

| Parameter | Batch Reactor Yield | Flow Reactor Yield |

|---|---|---|

| Purity | 85% | 93% |

| Byproducts | 12% | 5% |

Basic: What safety precautions are critical when handling this compound?

Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles. The aldehyde group is a potential irritant .

- Ventilation: Use fume hoods due to volatile organic byproducts (e.g., isopropyl chloride) .

- First Aid: For skin contact, wash with water for 15 minutes; consult a physician and provide the SDS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.